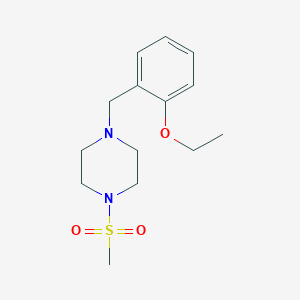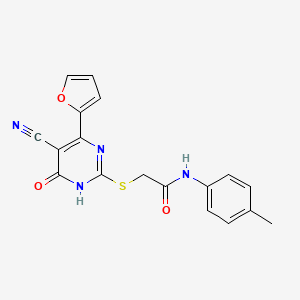![molecular formula C28H24BrN3O6S B10877621 3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B10877621.png)
3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-({2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLENE)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoic acid core, a thiazole ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-({2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLENE)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the thiazole ring through cyclization reactions. The final steps involve the addition of the bromo, ethoxy, and toluidino groups under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also crucial to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
3-{[5-({2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLENE)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-{[5-({2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLENE)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[5-({2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLENE)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methylpyridine: A related compound with a simpler structure, used in organic synthesis.
2,5-Dibromopyridine: Another similar compound, often used as a reagent in chemical reactions.
Uniqueness
3-{[5-({2-BROMO-5-ETHOXY-4-[2-OXO-2-(4-TOLUIDINO)ETHOXY]PHENYL}METHYLENE)-4-OXO-1,3-THIAZOLAN-2-YLIDEN]AMINO}BENZOIC ACID is unique due to its complex structure, which includes multiple functional groups and a thiazole ring. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C28H24BrN3O6S |
|---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C28H24BrN3O6S/c1-3-37-22-12-18(21(29)14-23(22)38-15-25(33)30-19-9-7-16(2)8-10-19)13-24-26(34)32-28(39-24)31-20-6-4-5-17(11-20)27(35)36/h4-14H,3,15H2,1-2H3,(H,30,33)(H,35,36)(H,31,32,34)/b24-13- |
InChI Key |
ZPRVJCIUCLHRMM-CFRMEGHHSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(=O)O)S2)Br)OCC(=O)NC4=CC=C(C=C4)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(=O)O)S2)Br)OCC(=O)NC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-6-fluoro-7-{4-[(4-methylphenyl)carbamothioyl]piperazin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877538.png)

![(2E)-N'-[2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-3-phenylprop-2-enehydrazide](/img/structure/B10877545.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamothioyl]benzamide](/img/structure/B10877549.png)
methanone](/img/structure/B10877551.png)
![N-[5-(3,4-diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B10877552.png)
![2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877560.png)
![4-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10877568.png)

![2,2,2-trichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B10877578.png)
![[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B10877592.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B10877597.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B10877605.png)
![4-[({[5-(3,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10877611.png)
